Benzyl N-[2-(2-bromophenyl)ethyl]carbamate
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Overview
Description
Benzyl N-[2-(2-bromophenyl)ethyl]carbamate is an organic compound with the molecular formula C16H16BrNO2. It is a white to off-white solid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[2-(2-bromophenyl)ethyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(2-bromophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions can produce corresponding carbonyl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl N-[2-(2-bromophenyl)ethyl]carbamate involves its ability to form stable carbamate linkages with nucleophiles. This reactivity is due to the presence of the bromine atom, which can be readily substituted under appropriate conditions. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
N-phenyl carbamate: Contains a phenyl group instead of the bromophenyl group, resulting in different reactivity and applications.
Ethyl carbamate: A simpler carbamate compound with different physical and chemical properties.
Uniqueness
Benzyl N-[2-(2-bromophenyl)ethyl]carbamate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
benzyl N-[2-(2-bromophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)10-11-18-16(19)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXDFUKSUXFMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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